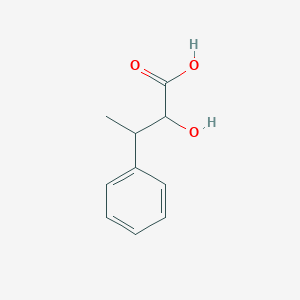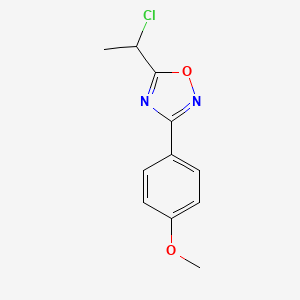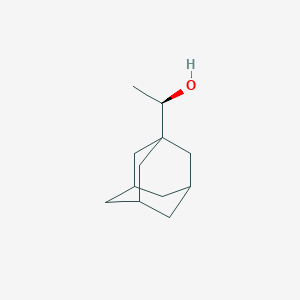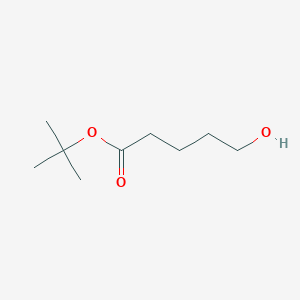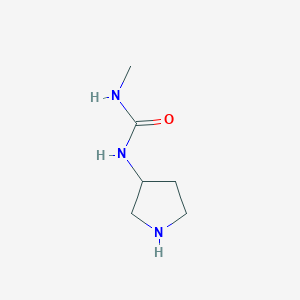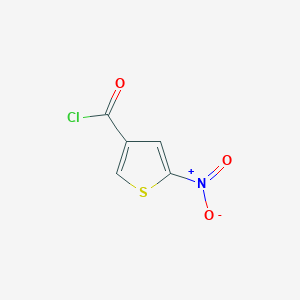
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid
Vue d'ensemble
Description
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid, also known as Fipronil, is a widely used insecticide that belongs to the phenylpyrazole chemical class. Fipronil is a broad-spectrum insecticide that targets a wide range of pests, including ants, beetles, cockroaches, fleas, ticks, and termites. It was first introduced in 1996 and has since become one of the most commonly used insecticides in the world.
Mécanisme D'action
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid acts on the central nervous system of insects by blocking the passage of chloride ions through the gamma-aminobutyric acid (GABA) receptor. This results in hyperexcitation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on insects. It has been found to disrupt the normal functioning of the nervous system, interfere with the development and reproduction of insects, and affect the metabolism of insects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid has several advantages for use in lab experiments. It is highly effective against a wide range of pests, making it a useful tool for studying insect behavior and physiology. However, this compound has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Orientations Futures
There are several future directions for research on 5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid. One area of research is the development of new insecticides that are less harmful to non-target organisms and the environment. Another area of research is the study of the impact of this compound on beneficial insects, such as pollinators and natural enemies of pests. Additionally, research is needed to better understand the mechanisms of insecticide resistance in pests and to develop strategies for managing resistance.
Applications De Recherche Scientifique
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research applications, including the study of insecticide resistance in pests, the impact of insecticides on beneficial insects, and the development of new insecticides.
Propriétés
IUPAC Name |
5-fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2S/c1-10(2)11-3-6-13(7-4-11)20-15-8-5-12(17)9-14(15)16(18)19/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQIROAPSJMUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethylsulfanyl)methyl]aniline](/img/structure/B3389065.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B3389093.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid](/img/structure/B3389099.png)
